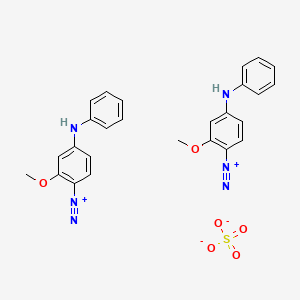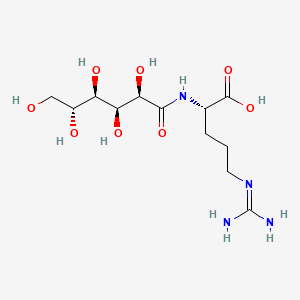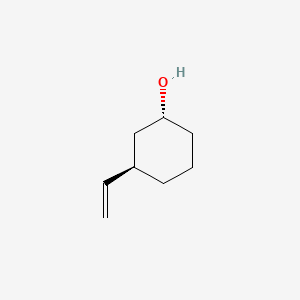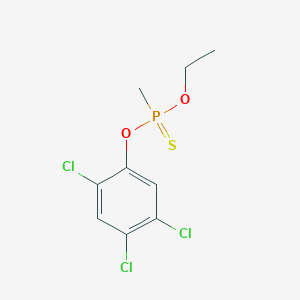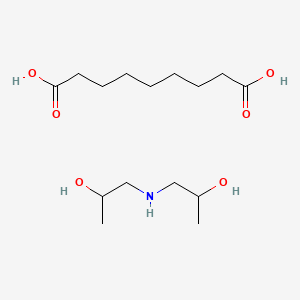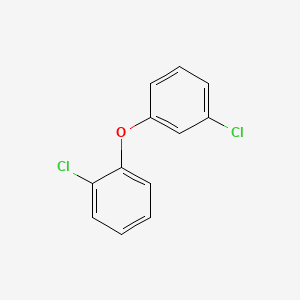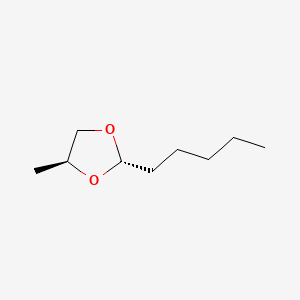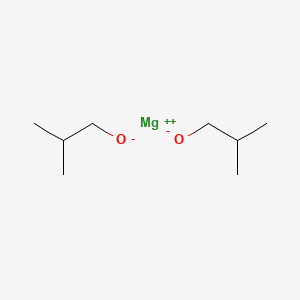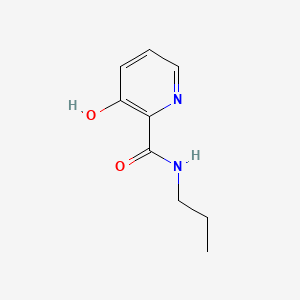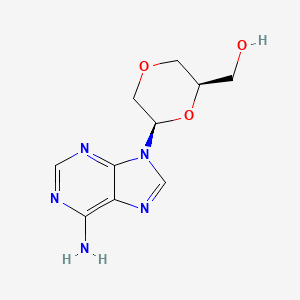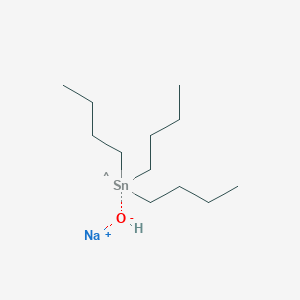
Sodium tributylstannolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tributylstannolate is an organotin compound with the chemical formula C12H27NaOSn. It is a derivative of tributyltin, which is known for its applications in various industrial and research fields. This compound is characterized by its unique structure, where a sodium ion is bonded to a tributylstannyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium tributylstannolate can be synthesized through the reaction of tributyltin chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium, where tributyltin chloride is dissolved in water and sodium hydroxide is added gradually. The reaction proceeds as follows:
(C4H9)3SnCl+NaOH→(C4H9)3SnONa+HCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure thorough mixing of reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium tributylstannolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium tributylstannolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of sodium tributylstannolate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The tributylstannyl group can also interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence enzyme activity and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Sodium tributylstannolate is unique compared to other organotin compounds due to its specific structure and reactivity. Similar compounds include:
Tributyltin chloride: Used as a precursor in the synthesis of this compound.
Tributyltin oxide: Formed through the oxidation of this compound.
Tributyltin hydride: Formed through the reduction of this compound.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its versatility in synthetic chemistry and potential biological applications.
Eigenschaften
CAS-Nummer |
85938-52-9 |
|---|---|
Molekularformel |
C12H28NaOSn |
Molekulargewicht |
330.05 g/mol |
InChI |
InChI=1S/3C4H9.Na.H2O.Sn/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;;1H2;/q;;;+1;;/p-1 |
InChI-Schlüssel |
RUYXNCNSWSVQNW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)CCCC.[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


